For instance, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for the tricyclic quinolone prulifloxacin, involves a multi-step process []. The crucial steps include the chlorination of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate followed by deacetylation and intramolecular cyclization. This synthesis strategy highlights the potential for similar multistep approaches to be adapted for the synthesis of Ethyl 6-fluoro-1H-indazole-3-carboxylate.
For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (3) underwent ethylation with ethyl bromide []. The reaction produced a mixture of N-and O-ethylated products, indicating the potential for similar alkylation reactions at different positions of the indazole ring in Ethyl 6-fluoro-1H-indazole-3-carboxylate.
The potential applications of Ethyl 6-fluoro-1H-indazole-3-carboxylate can be inferred based on the known biological activities of similar indazole derivatives. For instance, Ethyl 1H-indazole-3-carboxylate derivatives have shown promising antiarthritic effects []. These compounds were tested on rats for their acute toxicity, antiarthritic effects on primary and secondary arthritis, and their action on weight gain. Notably, some derivatives exhibited antiarthritic effects at doses significantly lower than toxic levels.
Furthermore, indazole derivatives have been explored as potential inhibitors of glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in diabetes mellitus []. These findings highlight the potential of Ethyl 6-fluoro-1H-indazole-3-carboxylate for further investigation in the context of inflammatory diseases and metabolic disorders.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: